molecular formula C27H31N3O4S B11036591 N-{2-[{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide

N-{2-[{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide

Cat. No.: B11036591
M. Wt: 493.6 g/mol
InChI Key: DUZXVXIOMUPFAH-UHFFFAOYSA-N
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Description

N-(3-ETHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Ethoxypropyl Group: This can be achieved by reacting an appropriate alcohol with an alkylating agent under basic conditions.

    Amide Bond Formation: The phenylformamido and thiophen-2-ylmethyl groups can be introduced through amide bond formation using coupling reagents such as EDCI or DCC.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving protection and deprotection steps to ensure selectivity.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as m-CPBA for oxidation reactions.

    Reducing Agents: Like LiAlH4 for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive functional groups.

Industry

    Materials Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-ETHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHOXYETHYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE
  • N-(3-METHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE

Uniqueness

N-(3-ETHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H31N3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[2-[[2-(3-ethoxypropylamino)-2-oxo-1-phenylethyl]-(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C27H31N3O4S/c1-2-34-17-10-16-28-27(33)25(21-11-5-3-6-12-21)30(20-23-15-9-18-35-23)24(31)19-29-26(32)22-13-7-4-8-14-22/h3-9,11-15,18,25H,2,10,16-17,19-20H2,1H3,(H,28,33)(H,29,32)

InChI Key

DUZXVXIOMUPFAH-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=CC=C1)N(CC2=CC=CS2)C(=O)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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